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Compound of Interest

Chloropentaamminecobalt(lll)
Compound Name:
chloride

Cat. No.: B12060436

An In-depth Technical Guide to the Electronic Configuration and Magnetic Properties of
Chloridopentaamminecobalt(lll) ion, [Co(NH3)sCl]2*+

This technical guide provides a comprehensive analysis of the electronic structure and
magnetic characteristics of the coordination complex chloridopentaamminecobalt(lll),
[Co(NH3)sClJ2*. The content is tailored for researchers, scientists, and professionals in drug
development who require a deep understanding of the physicochemical properties of
coordination compounds.

Electronic Configuration

The electronic configuration of the central metal ion in a coordination complex is fundamental
to understanding its chemical behavior, including its magnetic properties, reactivity, and
spectroscopic signatures. The determination of this configuration for [Co(NH3)sCl]?* follows a
systematic application of crystal field theory.

Oxidation State of Cobalt

First, the oxidation state of the cobalt ion is determined. The ammonia (NHs) ligands are neutral
(charge of 0), and the chloride (CI™) ligand has a charge of -1. The overall charge of the
complex ion is +2.

Let the oxidation state of cobalt be 'X'. x + 5(0) + 1(-1) = +2x-1=+2x = +3
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Thus, the central metal ion is Cobalt(lll), or Co3*.

Electron Configuration of Co3*

A neutral cobalt atom (atomic number 27) has the electron configuration [Ar] 3d” 4s2. Upon
ionization to Co3*, it loses three electrons, with the two 4s electrons being removed first,
followed by one 3d electron. This results in the electron configuration for the Co3* ion: [Ar] 3d°.

Crystal Field Theory and d-Orbital Splitting

In the [Co(NH3s)sCI]2* complex, the Co3* ion is surrounded by six ligands (five NHs and one
CI7) in an approximately octahedral geometry. According to crystal field theory, the electrostatic
field created by the ligands removes the degeneracy of the five d-orbitals, splitting them into
two distinct energy levels: a lower-energy triplet (tzg) and a higher-energy doublet (e_g).[1]

The magnitude of this energy splitting (Ao) is determined by the nature of the ligands. Ammonia
is a strong-field ligand, causing a large Ao, while chloride is a weak-field ligand. Given the
presence of five strong-field NHs ligands, the overall ligand field is strong.

For a d® ion like Co3* in a strong octahedral field, the crystal field splitting energy (Ao) is
greater than the electron pairing energy (P). Consequently, electrons will preferentially occupy
the lower-energy t2g orbitals and pair up before occupying the higher-energy e_g orbitals. This
results in a low-spin complex.[2][3] The six d-electrons fill the t2g orbitals completely, leading to
the electronic configuration t2g® e_g°.[4][5]

Data Presentation: Electronic and Magnetic
Properties

The key electronic and magnetic properties derived from the analysis are summarized in the
table below for clarity and easy reference.
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Property Value /| Description
Central Metal lon Cobalt (Co)
Oxidation State +3

d-Electron Configuration of lon de

Coordination Geometry Octahedral

Ligand Field Strength

Strong (dominated by 5 NHs ligands)

Spin State Low-Spin
d-Orbital Occupancy t2g® e_g°
Number of Unpaired Electrons (n) 0

Predicted Magnetic Property Diamagnetic

Spin-Only Magnetic Moment

0.0 Bohr Magnetons (B.M.)[6]

Visualization of Electronic Structure and Analysis

Workflow

Diagrams created using the DOT language provide a clear visual representation of the

theoretical concepts and logical processes discussed.
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Caption: Crystal field splitting diagram for a low-spin d® Co3* ion.
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Start: Analyze [Co(NHs)sCI]2*

1. Determine Oxidation State of Co
(Co®)

2. Write Electron Config of lon
([Ar] 3d°)

3. Apply Crystal Field Theory
(Octahedral Geometry)
Y
4. Assess Ligand Field Strength
(5 NHs >>1 CI- - Strong Field)
5. Determine Spin State
(Ao > P — Low-Spin)
6. Assign d-electron Configuration
(tzg® e_g°)
7. Count Unpaired Electrons
(n=0)

8. Predict Magnetic Properties
(Diamagnetic, p = 0 B.M.)

Conclusion: Low-Spin, Diamagnetic Complex

Click to download full resolution via product page

Caption: Workflow for determining electronic and magnetic properties.
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Experimental Protocols

The synthesis of the compound and the measurement of its magnetic properties are key
experimental procedures.

Synthesis of Pentaamminechlorocobalt(lll) Chloride,
[Co(NH3)sCI]CI2

This protocol is a representative procedure based on established methods.[7][8][9] Safety
Precaution: This procedure involves concentrated acids, ammonia, and an oxidizing agent. It
must be performed in a fume hood with appropriate personal protective equipment (PPE),
including gloves and safety goggles.

Materials:

Cobalt(ll) chloride hexahydrate (CoClz-6H20)

Ammonium chloride (NH4Cl)

Concentrated aqueous ammonia (NHs)

30% Hydrogen peroxide (H2032)

Concentrated hydrochloric acid (HCI)

Ice water, Ethanol

Beakers, Erlenmeyer flask, heating plate with stirring, Blichner funnel, filter paper
Procedure:

 In a fume hood, dissolve approximately 6 g of NH4Cl in 40 mL of concentrated ammonia in a
400 mL beaker.

e With continuous stirring, add 12 g of CoClz2:6H20 in small portions to the ammonia solution. A
brown slurry will form.
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e Slowly and carefully add 10 mL of 30% H20: to the stirring slurry. The addition should be
dropwise to control the effervescence.

 After the foaming has ceased, slowly add 30 mL of concentrated HCI. The color of the slurry
will change to purple.

» Heat the mixture on a hot plate, maintaining a temperature of approximately 85°C for 20
minutes with continued stirring.

e Cool the mixture to room temperature and then further cool in an ice bath to maximize crystal
precipitation.

e Collect the purple-red crystals of [Co(NH3)sCI|Clz by vacuum filtration using a Bichner
funnel.

e Wash the collected product first with several small portions of ice-cold water, followed by
portions of cold ethanol to remove impurities and water.

» Dry the product in an oven at 100°C for several hours or air-dry to a constant weight.

Determination of Magnetic Susceptibility

The magnetic property of a compound is experimentally determined by measuring its magnetic
susceptibility. The Gouy balance or an Evans balance are common instruments for this
purpose.[10][11]

Principle: A diamagnetic substance is weakly repelled by a magnetic field, while a
paramagnetic substance is weakly attracted.[11][12] This interaction causes an apparent
change in the mass of the sample when it is placed in a magnetic field. The magnitude of this
change is proportional to the magnetic susceptibility of the substance.[13]

General Procedure (using an Evans-type Balance):

o Calibration: Calibrate the instrument using a known standard with a well-characterized
magnetic susceptibility, such as HQCo(SCN)a.

o Sample Preparation: A sample of the synthesized [Co(NHs)sCI]Clz is finely ground and
packed uniformly into a sample tube of a specific length. The mass of the sample is
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accurately recorded.

o Measurement: a. The empty sample tube is first placed in the balance, and a reading (Ro) is
taken. This accounts for the diamagnetism of the tube itself. b. The tube containing the
sample is then placed in the balance, and a second reading (R) is recorded. c. The length of
the sample (l) in the tube and its mass (m) are recorded.

» Calculation: The gram magnetic susceptibility (x_g) is calculated using the formula specific to
the instrument, which generally takes the form: x_g=(C *1* (R - Ro)) / (10° * m) Where C is
the calibration constant of the balance.

e Molar Susceptibility and Correction: The gram susceptibility is converted to molar
susceptibility (x_M) by multiplying by the molar mass of the compound. A diamagnetic
correction is then applied to account for the diamagnetism of the constituent atoms and
ligands, yielding the corrected molar susceptibility (x'_M).

« Interpretation: For [Co(NHs)sCI]Clz, the expected result is a small negative value for x_g,
confirming its diamagnetic nature. The corrected molar susceptibility should be
approximately zero, corresponding to zero unpaired electrons.

Conclusion

Based on the principles of crystal field theory, the chloridopentaamminecobalt(lll) complex,
[Co(NH3)sCIJ2*, is a low-spin d® complex. The strong ligand field imposed primarily by the five
ammonia ligands leads to the complete pairing of the six d-electrons in the lower energy tzg
orbitals. This t2g® e_g° electronic configuration results in zero unpaired electrons, rendering the
complex diamagnetic with a theoretical spin-only magnetic moment of 0 B.M. Experimental
determination of its magnetic susceptibility serves to confirm this theoretical prediction,
providing a powerful link between electronic structure and macroscopic physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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